![molecular formula C27H28O9 B1255787 Chrysomycin B](/img/structure/B1255787.png)
Chrysomycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysomycin B is a natural antibiotic compound isolated from the bacterium Streptomyces. It belongs to the class of C-glycoside polyketides and is known for its potent anti-tuberculosis activity. This compound is structurally related to chrysomycin A, differing only by the replacement of a vinyl group with a methyl group .
准备方法
Synthetic Routes and Reaction Conditions: Chrysomycin B can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthesis involves multiple steps, including glycosylation, cyclization, and functional group modifications. One common method involves the use of mechanochemical technology, where chrysomycin A is transformed into this compound through ball milling and other mechanochemical processes .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces strains. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Chrysomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学研究应用
Antimicrobial Activity
1.1 Anti-Tuberculosis Properties
Chrysomycin B has demonstrated significant anti-tuberculosis activity against both wild-type and multi-drug-resistant strains of Mycobacterium tuberculosis. In studies, it was shown to effectively inhibit the growth of various clinically isolated strains, making it a promising candidate for developing new anti-TB therapies. The minimum inhibitory concentration (MIC) for this compound against resistant strains was found to be comparable to that of established anti-TB drugs, highlighting its potential as a therapeutic agent in combating tuberculosis, especially in drug-resistant cases .
1.2 Antibacterial Effects
Beyond its anti-TB properties, this compound exhibits broad-spectrum antibacterial activity. It has been effective against various bacterial pathogens, including Staphylococcus aureus, particularly in its methicillin-resistant form (MRSA). Research indicates that this compound acts as a multitarget agent, disrupting bacterial cell wall synthesis and exhibiting rapid bactericidal effects on persister cells .
Antitumor Activity
2.1 Mechanisms Against Cancer Cells
This compound has shown potential in cancer therapy, particularly against glioblastoma and other tumor types. Studies have indicated that it inhibits cell proliferation and induces apoptosis in cancer cell lines. The compound's mechanism includes the downregulation of key metabolic pathways associated with tumor growth, such as glutaminolysis and glycolysis, thereby reshaping cancer metabolism and increasing oxidative stress within tumor cells .
2.2 Case Studies in Glioblastoma
In preclinical models of glioblastoma, this compound treatment resulted in significant tumor regression. Animal studies demonstrated that dosages of this compound effectively reduced tumor size without causing significant toxicity to normal tissues. This positions this compound as a potential candidate for further development as a chemotherapeutic agent against aggressive brain tumors .
Structural Insights and Synthesis
This compound is characterized by its unique dimeric structure, which has been elucidated through advanced spectroscopic techniques. Researchers have developed synthetic pathways to produce this compound and its analogs in higher yields compared to natural extraction methods from Streptomyces. This synthetic approach not only facilitates the production of this compound but also allows for the exploration of structural modifications that could enhance its biological activities .
作用机制
Chrysomycin B exerts its effects by inhibiting the activity of bacterial enzymes essential for DNA replication and repair. It targets topoisomerase enzymes, which are crucial for maintaining the supercoiling of DNA. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death .
相似化合物的比较
Chrysomycin B is similar to other C-glycoside polyketides such as:
Chrysomycin A: Differing by a vinyl group instead of a methyl group.
Gilvocarcin V: Shares a similar chromophore but has different glycosidic side chains.
Polycarcin V: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities, particularly its potent anti-tuberculosis properties .
生物活性
Chrysomycin B is a natural compound belonging to the class of C-glycoside polyketides, primarily isolated from Streptomyces species. It exhibits significant biological activity, particularly against various strains of bacteria, including those resistant to multiple drugs. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is structurally related to Chrysomycin A, featuring a unique dimeric structure with a trans-1,2-disubstituted cyclobutane motif. Its molecular formula is C₁₉H₁₉O₁₃, and it has been shown to possess various functional groups that contribute to its biological activity.
Biological Activity
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentrations (MICs) for this compound against these pathogens are notably low, indicating its potential as an effective antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 - 2 | |
Mycobacterium tuberculosis | 0.08 - 0.5 | |
Enterococcus faecalis | 2 - >64 |
Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall biosynthesis. Studies suggest that it targets the topoisomerase enzymes crucial for DNA replication in bacteria, similar to other antibiotics like ciprofloxacin. This inhibition leads to bacterial cell lysis and death.
Case Studies
-
In Vivo Efficacy Against MRSA:
A study demonstrated that this compound significantly reduced bacterial burden in infected wounds in a murine model. Mice treated with this compound showed a reduction in bacterial counts by up to 3.1 log CFU/wound compared to controls after treatment with doses of 3 mg/kg and 9 mg/kg . -
Synergistic Effects with Other Antibiotics:
This compound has shown synergistic effects when combined with first-line anti-TB drugs such as rifampicin and isoniazid. This combination therapy could potentially lower the required dosages of these drugs while maintaining efficacy against resistant strains .
Cytotoxicity and Antitumor Activity
This compound has also been investigated for its cytotoxic effects on cancer cell lines. Acetylated analogs of this compound exhibited high cytotoxicity against various cancer types, with IC50 values less than 10 ng/mL in certain assays . This suggests that modifications to the chemical structure can enhance its antitumor properties while maintaining antimicrobial activity.
Table 2: Cytotoxicity of this compound Analogues
属性
分子式 |
C27H28O9 |
---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3/t12-,23+,24+,25+,27-/m1/s1 |
InChI 键 |
BJPYMDSMDBCKEP-QSMCFSHASA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
规范 SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
同义词 |
chrysomycin B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。